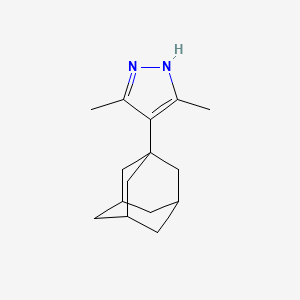
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole, also known as adamantyl pyrazole, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a derivative of pyrazole and adamantane, which are both widely used in various fields of research.
Mecanismo De Acción
The mechanism of action of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole is not fully understood, but it is believed to act by binding to specific receptors or enzymes in the body. For example, 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the replication of certain viruses, such as hepatitis C virus (HCV) and human immunodeficiency virus (HIV).
Biochemical and Physiological Effects:
Adamantyl pyrazole has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to reduce inflammation and pain in animal models of arthritis and colitis. It has also been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been shown to inhibit the replication of HCV and HIV in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole is its versatility and potential applications in various fields of research. It is relatively easy to synthesize and can be modified to produce a wide range of derivatives with different properties. However, one of the limitations of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research involving 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole. For example, it could be further studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties. It could also be used as a building block in the synthesis of new materials with potential applications in drug delivery, gene therapy, and catalysis. Additionally, it could be studied for its potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole involves the reaction of 1-4-(1-adamantyl)-3,5-dimethyl-1H-pyrazoleamine and 3,5-dimethylpyrazole-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) and is typically carried out at room temperature. The resulting product is then purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Adamantyl pyrazole has been widely used in scientific research due to its unique properties and potential applications. It has been used as a ligand in the synthesis of metal complexes, which have potential applications in catalysis, sensing, and drug delivery. It has also been used as a building block in the synthesis of dendrimers, which have potential applications in drug delivery and gene therapy. Additionally, 4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole pyrazole has been studied for its potential anti-inflammatory, anti-cancer, and anti-viral properties.
Propiedades
IUPAC Name |
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2/c1-9-14(10(2)17-16-9)15-6-11-3-12(7-15)5-13(4-11)8-15/h11-13H,3-8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFIZXMQASIFMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-adamantyl)-3,5-dimethyl-1H-pyrazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2766042.png)
![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2766045.png)
![2-[(1-Thieno[3,2-d]pyrimidin-4-ylpiperidin-3-yl)methoxy]pyridine-4-carbonitrile](/img/structure/B2766046.png)
![4-[(4-amino-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(3-hydroxypropyl)butanamide](/img/structure/B2766047.png)
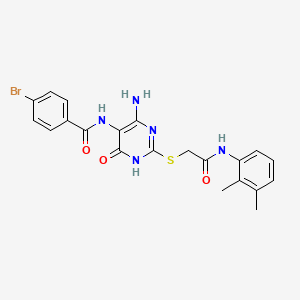
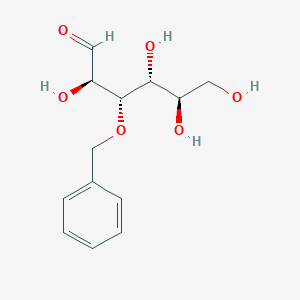
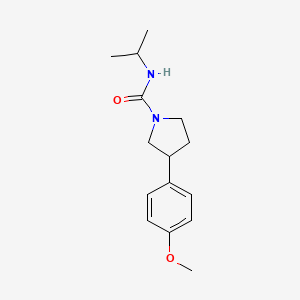
![N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2766052.png)
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]amino 3-(trifluoromethyl)benzoate](/img/structure/B2766053.png)
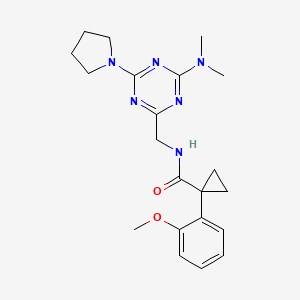
![3-(4-Fluorophenyl)sulfonyl-6,7-dimethoxy-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2766057.png)
![(2E)-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2766058.png)
![N-[(4-methoxyphenyl)methyl]-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2766059.png)
